molecular formula C22H26N4O4 B2371949 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034287-10-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2371949
CAS RN: 2034287-10-8
M. Wt: 410.474
InChI Key: XXBJJQMJYNIDBJ-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of oxygen-containing heterocycle . It also contains a piperidin-4-yl group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the amide bond. The exact structure would depend on the specific substituents on the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide bond and the heterocyclic rings. The compound could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide bond could affect its polarity, solubility, and stability .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and biological activity .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15-12-18(4-7-23-15)26-8-5-16(6-9-26)14-24-21(27)22(28)25-17-2-3-19-20(13-17)30-11-10-29-19/h2-4,7,12-13,16H,5-6,8-11,14H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJJQMJYNIDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

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